molecular formula C12H7ClN2OS B1436539 7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 827614-29-9

7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B1436539
CAS RN: 827614-29-9
M. Wt: 262.72 g/mol
InChI Key: MLSARROGIXGIAN-UHFFFAOYSA-N
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Description

“7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a compound that has been studied for its potential therapeutic applications. It is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, a class of compounds known for their biological activity . The presence of a 4-chlorophenyl group at the 7-position is a key feature of this compound .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives involves several steps. In one study, 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives were designed and synthesized as anti-PI3K agents . The synthesis process involved reactions with aromatic isocyanates and amines .


Molecular Structure Analysis

The molecular structure of “7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” includes a thieno[2,3-d]pyrimidin-4(3H)-one core with a 4-chlorophenyl group at the 7-position . The thieno[2,3-d]pyrimidin-4(3H)-one core is a key pharmacophoric feature of several potent PI3K inhibitors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” derivatives include reactions with aromatic isocyanates and amines . The presence of a N-methyl piperidine ring fused to the thienopyrimidinone core plays an important role in the resulting antibacterial and antifungal activity .

Scientific Research Applications

Antimycobacterial Agent

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been studied for their potential as antimycobacterial agents . Compounds within this class have shown significant activity against Mycobacterium tuberculosis, suggesting that “7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” could be explored for its efficacy in treating tuberculosis .

Antitubercular Activity

Continuing from its antimycobacterial properties, these compounds have been designed and synthesized with a focus on developing new antitubercular agents . Some derivatives have exhibited very good antitubercular activity with minimal inhibitory concentration (MIC) values in the range of 6–8 μM .

Pan RAF Inhibitor

In cancer research, thieno[3,2-d]pyrimidin-4(3H)-one derivatives are being investigated as pan RAF inhibitors . These inhibitors can potentially target and inhibit RAF proteins involved in cell division and growth, which are often dysregulated in cancer cells .

Synthesis Approaches

New synthetic approaches to thieno[3,2-d]pyrimidine derivatives are being developed to enhance their efficacy and potential applications. This includes exploring different chemical pathways to create more potent versions of these compounds .

Mechanism of Action

The mechanism of action of “7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” and its derivatives involves inhibition of PI3K, a lipid kinase involved in cancer progression . These compounds have shown cytotoxic activities against various cancer cell lines, particularly those with overexpressed PI3K .

Future Directions

The future directions for research on “7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” and its derivatives could involve further exploration of their therapeutic potential. For example, these compounds could be optimized and evaluated for their efficacy against various types of cancer, particularly those with overexpressed PI3K . Additionally, further studies could explore the impact of various substitutions on the thienopyrimidinone core on the resulting compounds’ solubility, biological activity, and safety profile .

properties

IUPAC Name

7-(4-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSARROGIXGIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2N=CNC3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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